molecular formula C7H13ClF3N B1379359 2-Methyl-3-(trifluoromethyl)piperidine hydrochloride CAS No. 1803599-20-3

2-Methyl-3-(trifluoromethyl)piperidine hydrochloride

Cat. No.: B1379359
CAS No.: 1803599-20-3
M. Wt: 203.63 g/mol
InChI Key: SZONPCFCBXLSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(trifluoromethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethyl group (-CF3) attached to the piperidine ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of piperidine derivatives using reagents such as trifluoromethylsilane, sodium trifluoroacetate, or trifluoromethanesulfonyl chloride . The reaction conditions often include the use of a base and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

Industrial production of 2-Methyl-3-(trifluoromethyl)piperidine hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)piperidine hydrochloride has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)piperidine hydrochloride
  • 4-(Trifluoromethyl)piperidine hydrochloride
  • 2-(Trifluoromethyl)piperidine

Uniqueness

2-Methyl-3-(trifluoromethyl)piperidine hydrochloride is unique due to the presence of both the methyl and trifluoromethyl groups on the piperidine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c1-5-6(7(8,9)10)3-2-4-11-5;/h5-6,11H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZONPCFCBXLSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(trifluoromethyl)piperidine hydrochloride
Reactant of Route 2
2-Methyl-3-(trifluoromethyl)piperidine hydrochloride
Reactant of Route 3
2-Methyl-3-(trifluoromethyl)piperidine hydrochloride
Reactant of Route 4
2-Methyl-3-(trifluoromethyl)piperidine hydrochloride
Reactant of Route 5
2-Methyl-3-(trifluoromethyl)piperidine hydrochloride
Reactant of Route 6
2-Methyl-3-(trifluoromethyl)piperidine hydrochloride

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